molecular formula C15H17F2N3O3S2 B2979394 1-(3,5-difluorophenyl)-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)methanesulfonamide CAS No. 2034380-36-2

1-(3,5-difluorophenyl)-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)methanesulfonamide

Cat. No.: B2979394
CAS No.: 2034380-36-2
M. Wt: 389.44
InChI Key: RUWVOQCYJOODMY-UHFFFAOYSA-N
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Description

This compound features a methanesulfonamide core linked to a 3,5-difluorophenyl group and a tetrahydro-2H-thiopyran-4-yl-substituted 1,2,4-oxadiazole moiety. The 3,5-difluorophenyl group may enhance metabolic stability and target binding, while the oxadiazole and thiopyran rings could influence solubility and bioavailability.

Properties

IUPAC Name

1-(3,5-difluorophenyl)-N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F2N3O3S2/c16-12-5-10(6-13(17)7-12)9-25(21,22)18-8-14-19-15(20-23-14)11-1-3-24-4-2-11/h5-7,11,18H,1-4,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUWVOQCYJOODMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1C2=NOC(=N2)CNS(=O)(=O)CC3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3,5-difluorophenyl)-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)methanesulfonamide has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A 3,5-difluorophenyl group, which is known for enhancing pharmacological properties.
  • A tetrahydro-2H-thiopyran moiety that may contribute to its biological activity.
  • An oxadiazole ring, which has been linked to various bioactive compounds.

This structural diversity suggests potential for multiple mechanisms of action in biological systems.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-oxadiazole core exhibit significant antimicrobial properties. A study on related oxadiazole derivatives demonstrated:

  • Activity against Gram-positive bacteria : Compounds showed enhanced effectiveness against species such as Bacillus cereus and Bacillus thuringiensis.
  • Cytotoxicity studies : The synthesized compounds were evaluated using the NCI-60 sulforhodamine B assay, revealing promising results against various cancer cell lines (MCF7, HCT116) with IC50 values indicating moderate to high potency .

Anticancer Activity

The anticancer potential of the compound is highlighted through various studies:

  • Mechanism of Action : The oxadiazole derivatives were found to inhibit thymidylate synthase (TS), an essential enzyme for DNA synthesis. This inhibition is crucial for the development of anticancer agents targeting rapidly dividing cells .
  • Case Studies : In vitro studies demonstrated that certain derivatives exhibited IC50 values lower than 20 µM against liver carcinoma cell lines (HUH7), surpassing the efficacy of standard chemotherapeutic agents like 5-Fluorouracil .

Summary of Biological Activities

Activity TypeTarget Organism/ConditionIC50 Values (µM)Reference
AntimicrobialBacillus cereusNot specified
AnticancerHUH7 (liver carcinoma)10.1
AnticancerMCF7 (breast cancer)Moderate

Mechanistic Insights

The biological activity of this compound can be attributed to several factors:

  • Lipophilicity : The presence of fluorine atoms enhances lipophilicity, facilitating better membrane permeability and bioavailability.
  • Targeting Specific Enzymes : By inhibiting key enzymes involved in DNA synthesis and repair processes, such as thymidylate synthase, the compound disrupts cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamide Derivatives

The evidence lists sulfonamide-based pesticides such as tolylfluanid and dichlofluanid , which share the sulfonamide functional group but differ significantly in substituents and application. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Reported Use
Target Compound Methanesulfonamide 3,5-Difluorophenyl, Oxadiazole-Thiopyran Unknown (hypothetical)
Tolylfluanid Dichloro-fluoro-sulfonamide Dimethylamino, 4-Methylphenyl Fungicide
Dichlofluanid Dichloro-fluoro-sulfenamide Dimethylamino, Phenyl Fungicide

Key Differences:

Substituent Complexity: The target compound’s oxadiazole-thiopyran moiety is absent in tolylfluanid and dichlofluanid, which instead feature simpler aryl and dimethylamino groups. This structural divergence may lead to differences in target specificity and environmental persistence.

Fluorination Pattern: The 3,5-difluorophenyl group in the target compound contrasts with the monofluoro and dichloro substituents in the reference fungicides. Fluorination at the 3,5-positions could enhance lipid solubility and resistance to oxidative metabolism compared to the para-substituted methyl group in tolylfluanid .

Mechanistic Implications : Tolylfluanid and dichlofluanid inhibit fungal growth via multisite activity, whereas the oxadiazole ring in the target compound might enable selective enzyme inhibition (e.g., acetylcholinesterase or protease targets), though this remains speculative without experimental data.

Pharmacokinetic and Toxicological Considerations

  • Metabolic Stability: Fluorine atoms and the rigid oxadiazole ring may reduce cytochrome P450-mediated degradation, extending half-life relative to non-fluorinated sulfonamides.

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